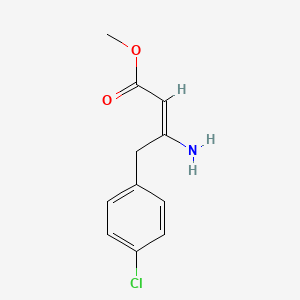

Methyl 3-amino-4-(4-chlorophenyl)-2-butenoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-amino-4-(4-chlorophenyl)but-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8/h2-5,7H,6,13H2,1H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXRCSAWHYJMFO-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(CC1=CC=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C(\CC1=CC=C(C=C1)Cl)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-(4-chlorophenyl)-2-butenoate typically involves the reaction of 4-chlorobenzaldehyde with methyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by an amination step to introduce the amino group. The reaction conditions generally require a solvent such as ethanol and a temperature range of 60-80°C.

Industrial Production Methods

On an industrial scale, the production of Methyl 3-amino-4-(4-chlorophenyl)-2-butenoate can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(4-chlorophenyl)-2-butenoate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. The compound under discussion has shown promise in inhibiting various cancer cell lines. For instance, compounds containing the pyrazole scaffold have been associated with significant inhibition rates in cancer cell proliferation, demonstrating IC50 values that indicate their potency against specific targets such as Aurora kinases and BRAF mutations .

Anti-inflammatory Properties

The compound's structural characteristics suggest it may also possess anti-inflammatory properties. Pyrazole derivatives are known for their ability to modulate inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis or other inflammatory diseases .

Neuropharmacological Effects

Emerging research indicates that pyrazole compounds can exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The interaction of the compound with specific neural receptors may facilitate therapeutic benefits in conditions such as Alzheimer's disease .

Case Study 1: Anticancer Assays

In a study assessing the anticancer potential of similar compounds, derivatives were tested against various human cancer cell lines (e.g., HepG2, Jurkat). The results indicated that certain modifications to the pyrazole structure led to enhanced activity against these cell lines, with some exhibiting IC50 values below 1 µM .

Case Study 2: Inflammation Models

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in animal models of inflammation. The results showed significant reductions in inflammatory markers when treated with compounds similar to 2,4,5-trifluoro-3-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide .

Mechanism of Action

The mechanism by which Methyl 3-amino-4-(4-chlorophenyl)-2-butenoate exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analog: Mevinphos (Methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate)

Mevinphos, a structurally related organophosphate insecticide, shares the butenoate ester backbone but replaces the amino group with a phosphinyloxy substituent . Key differences include:

The amino group in the target compound may favor interactions with biological targets via hydrogen bonding, whereas the phosphinyloxy group in mevinphos confers irreversible enzyme inhibition through phosphorylation.

Functional Implications of Substituent Variation

- In contrast, mevinphos’s phosphinyloxy group creates a labile P-O bond, critical for its insecticidal activity .

- Solubility: The amino group enhances water solubility compared to the lipophilic phosphinyloxy moiety, impacting bioavailability and environmental persistence.

- Synthetic Accessibility: The target compound’s synthesis likely involves aminolysis or Michael addition, while mevinphos requires phosphorylation steps, which are more hazardous due to organophosphate toxicity .

Computational and Crystallographic Insights

For example:

- Docking Studies: AutoDock4’s flexibility modeling could predict interactions between the amino group and enzyme active sites, contrasting with mevinphos’s covalent binding mechanism .

- Crystallography : SHELX software aids in resolving stereochemistry, critical for distinguishing (E)- and (Z)-isomers in phosphinyloxy analogs like mevinphos .

Biological Activity

Methyl 3-amino-4-(4-chlorophenyl)-2-butenoate (CAS No. 338406-63-6) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article synthesizes current research findings, case studies, and relevant data tables to provide an authoritative overview of its biological activity.

Chemical Structure and Properties

Methyl 3-amino-4-(4-chlorophenyl)-2-butenoate features a butenoate backbone with an amino group and a chlorophenyl substituent. The presence of these functional groups contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that methyl 3-amino-4-(4-chlorophenyl)-2-butenoate exhibits significant antibacterial properties, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA). A study reported minimum inhibitory concentrations (MICs) as low as 0.35–0.75 µg/mL against various bacterial strains, highlighting its potency .

The mechanism of action for this compound involves inhibition of the menaquinone (MK) biosynthesis pathway in bacteria. Specifically, it forms an adduct with coenzyme A (CoA), which subsequently inhibits the enzyme MenB, crucial for MK synthesis. This inhibition leads to impaired bacterial respiration and growth . The compound's ability to phenocopy the knockout of the menB gene further supports its targeted mechanism.

Case Studies and Research Findings

- In Vitro Studies :

- In Vivo Efficacy :

- Comparative Studies :

Table 1: Antibacterial Activity of Methyl 3-amino-4-(4-chlorophenyl)-2-butenoate

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MSSA | 0.35 |

| MRSA | 0.75 |

| Other Gram-positive bacteria | <1 |

Table 2: Comparison of Similar Compounds

| Compound Name | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Methyl 3-amino-4-(4-chlorophenyl)-2-butenoate | 0.35–0.75 | Inhibition of MenB in MK biosynthesis |

| Methyl 4-oxo-4-phenylbut-2-enoate | <1 | CoA adduct formation inhibiting MK synthesis |

| Other Butenoates | >1 | Variable mechanisms; generally less effective |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 3-amino-4-(4-chlorophenyl)-2-butenoate, and how can impurities be minimized during synthesis?

- Answer : The compound can be synthesized via condensation reactions involving 4-chlorophenyl precursors and esterification steps. For example, reacting 4-chlorophenylacetyl chloride with methyl 3-aminocrotonate under basic conditions (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0–5°C yields the target compound. To minimize impurities like unreacted starting materials or hydrolyzed byproducts, strict control of moisture and temperature is critical. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing Methyl 3-amino-4-(4-chlorophenyl)-2-butenoate, and what key spectral markers should be identified?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure. Key features include:

- ¹H NMR : A doublet (~6.8–7.3 ppm) for the 4-chlorophenyl aromatic protons, a singlet (~5.2 ppm) for the α,β-unsaturated ester protons, and a broad peak (~2.5 ppm) for the amine proton.

- ¹³C NMR : Signals at ~165–170 ppm (ester carbonyl), ~140–145 ppm (C-Cl aromatic carbon), and ~110–120 ppm (alkene carbons).

Infrared (IR) spectroscopy should confirm the ester C=O stretch (~1720 cm⁻¹) and N-H stretch (~3350 cm⁻¹). Mass spectrometry (ESI-MS) can validate the molecular ion peak (expected m/z ~253 [M+H]⁺) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be utilized to predict the electronic structure and reactivity of Methyl 3-amino-4-(4-chlorophenyl)-2-butenoate?

- Answer : DFT methods (e.g., B3LYP/6-311++G(d,p)) can model the compound’s geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These calculations predict nucleophilic/electrophilic sites, aiding in understanding its reactivity in cross-coupling or cycloaddition reactions. For instance, the electron-withdrawing 4-chlorophenyl group lowers the LUMO energy, enhancing susceptibility to nucleophilic attack at the α,β-unsaturated ester .

Q. How should researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?

- Answer : Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Strategies include:

- Solvent Correction : Simulate NMR spectra using implicit solvent models (e.g., PCM for DMSO or CDCl₃).

- Dynamic NMR Analysis : Variable-temperature NMR to detect conformational exchange broadening.

- Hybrid Methods : Combine experimental data with molecular dynamics (MD) simulations to refine computational models .

Q. What experimental design approaches optimize the synthesis yield while minimizing side products in large-scale reactions?

- Answer : Use factorial design (e.g., Box-Behnken) to optimize parameters like temperature, stoichiometry, and catalyst loading. For example:

- Catalyst Screening : Test palladium or copper catalysts for coupling steps.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically.

- Workflow : Pilot reactions in continuous flow reactors to enhance mixing and heat transfer, reducing side reactions like ester hydrolysis .

Q. What crystallographic strategies elucidate the interaction of Methyl 3-amino-4-(4-chlorophenyl)-2-butenoate with biological targets?

- Answer : Co-crystallize the compound with target proteins (e.g., kinases or receptors) using vapor diffusion methods. Employ SHELXL for structure refinement and ORTEP-3 for visualizing electron density maps. Key steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.